molecular formula C17H26O2 B14853956 4-Tert-butoxy-2-(cyclohexylmethyl)phenol

4-Tert-butoxy-2-(cyclohexylmethyl)phenol

Cat. No.: B14853956
M. Wt: 262.4 g/mol
InChI Key: KUVZQXUKANEQIL-UHFFFAOYSA-N
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Description

4-Tert-butoxy-2-(cyclohexylmethyl)phenol is an organic compound that features a phenolic structure with a tert-butoxy group and a cyclohexylmethyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-2-(cyclohexylmethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The tert-butoxy group can be introduced via the reaction of the phenolic hydroxyl group with tert-butyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-2-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can undergo hydrogenation to form cyclohexyl derivatives.

    Substitution: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexyl derivatives of the phenol.

    Substitution: Phenolic derivatives with various functional groups replacing the tert-butoxy group.

Scientific Research Applications

4-Tert-butoxy-2-(cyclohexylmethyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its phenolic structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-(cyclohexylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclohexylmethyl group may enhance the compound’s hydrophobic interactions with lipid membranes, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylphenol: Lacks the cyclohexylmethyl group, making it less hydrophobic.

    2-Cyclohexylphenol: Lacks the tert-butoxy group, affecting its reactivity and solubility.

    4-Tert-butoxyphenol: Lacks the cyclohexylmethyl group, impacting its overall molecular interactions.

Uniqueness

4-Tert-butoxy-2-(cyclohexylmethyl)phenol is unique due to the presence of both the tert-butoxy and cyclohexylmethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s hydrophobicity and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

2-(cyclohexylmethyl)-4-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C17H26O2/c1-17(2,3)19-15-9-10-16(18)14(12-15)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3

InChI Key

KUVZQXUKANEQIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)O)CC2CCCCC2

Origin of Product

United States

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